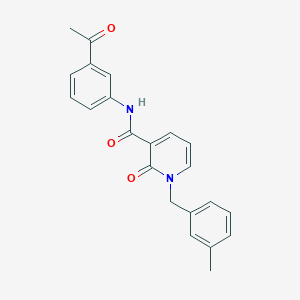

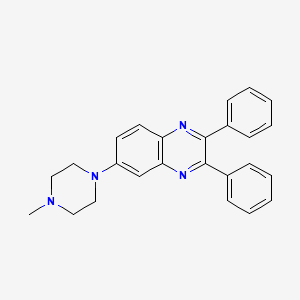

![molecular formula C15H18N2O4 B2492115 (E)-4-{4-[(3-甲基丁酰基)氨基]苯胺基}-4-氧代-2-丁烯酸 CAS No. 940213-50-3](/img/structure/B2492115.png)

(E)-4-{4-[(3-甲基丁酰基)氨基]苯胺基}-4-氧代-2-丁烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves a sequence of chemical reactions starting from basic organic compounds. For instance, the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids involves successive substitutions at the alpha-carbon by phenylseleno and hydroxymethyl groups, followed by elimination of the selenoxide and halide substitution, which affords the compounds in good yields. An unexpected degree of stereoselectivity is observed in these steps, yielding the desired E isomer as the sole product (Silverman, Durkee, & Invergo, 1986). Another example is the preparation of tritiated E- and Z-4-aminobut-2-enoic acids, synthesized from methyl 4-N-phthalimidobut-2-ynoate through catalytic hydrogenation (Duke et al., 1993).

Molecular Structure Analysis

Studies on the molecular structure of related compounds using techniques like FT-IR and NMR spectroscopy reveal detailed information about their structural configuration. For example, the molecular docking, vibrational, structural, electronic, and optical studies of certain butanoic acid derivatives provide insights into their stability, charge delocalization, and potential as nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Chemical Reactions and Properties

The chemical reactions involving compounds like (E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid showcase their reactivity and interaction with various chemical reagents. For example, the reaction of 2-aminobenzophenones with α-oxocarboxylic acids demonstrates regioselective, efficient synthesis processes (Wang, Zhang, & Fan, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, can be inferred from related studies. For example, the crystal structure analysis of ethyl-Z-3-amino-2-benzoyl-2-butenoate provided insights into its stability, hydrogen bonding, and barrier to E,Z-isomerization, which are crucial for understanding the physical properties of similar compounds (Fallon et al., 1980).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be assessed through experimental and theoretical studies. For example, FT-IR, molecular structure, hyperpolarizability, MEP, HOMO, and LUMO analysis of specific butanoic acid derivatives provide valuable information on their chemical behavior and interaction potential (Raju et al., 2015).

科学研究应用

合成和衍生

- 酯合成: Bolchi、Roda和Pallavicini(2018)的研究探索了一种简单的合成3-烷基-4-氧代-2-丁烯酸酯的途径,这些化合物在有机化学中是重要的合成子。他们开发了一种直接合成这些化合物的方法,包括甲基(E)-3-丙基-4-氧代-2-丁烯酸酯,从而展示了这类化合物在合成有机化学中的化学灵活性和重要性(Bolchi, Roda, & Pallavicini, 2018)。

对映选择性催化

- 对映选择性氢化: Brunner等人(1986)的研究调查了α-N-苯甲酰氨基-2-丁烯酸的E/Z异构体的对映选择性氢化。这个过程很重要,因为氢化产物是α-氨基丁酸的衍生物,这是药物中重要的成分,如抗结核药物乙胺巴酚(Brunner, Knott, Kunz, & Thalhammer, 1986)。

生物活性

- 抑制研究: Silverman、Durkee和Invergo(1986)的研究表明,4-氨基-2-(取代甲基)-2-丁烯酸是γ-氨基丁酸氨基转移酶(GABA-T)的有效竞争性可逆抑制剂,这是神经递质调节中关键的酶。这些发现突显了这些化合物在神经系统疾病中的潜在治疗应用(Silverman, Durkee, & Invergo, 1986)。

- 抗菌和镇痛活性: Koz’minykh等人(2004)合成并研究了4-芳基-2-叔丁基氨基-4-氧代-2-丁烯酸的抗菌和镇痛活性。他们的研究表明这些化合物在开发新的抗菌和镇痛药物方面具有潜力(Koz’minykh等人,2004)。

抗氧化性质

- 抗氧化活性: Point等人(1998)的研究确定了2-氨基3-羟甲基4-芳基4-氧代2-丁烯酸作为超氧阴离子的有效清除剂,展示了它们作为抗氧化剂的潜力。这项研究表明这类化合物在对抗与氧化应激相关的疾病中的实用性(Point, Coudert, Léal, Rubat, Sautou-Miranda, Chopineau, & Couquelet, 1998)。

微波辅助合成

- 改进的合成技术: Uguen等人(2021)开发了微波辅助条件,用于合成4-氧代-2-丁烯酸,包括(E)-4-{4-[(3-甲基丁酰)氨基]苯胺基}-4-氧代-2-丁烯酸。这种方法提供了一种更高效和多功能的方法,用于生产这些具有生物活性的物种(Uguen, Gai, Sprenger, Liu, Leach, & Waring, 2021)。

属性

IUPAC Name |

(E)-4-[4-(3-methylbutanoylamino)anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-8,10H,9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUNZSSXIKTRTN-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)

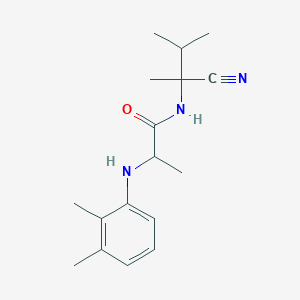

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)

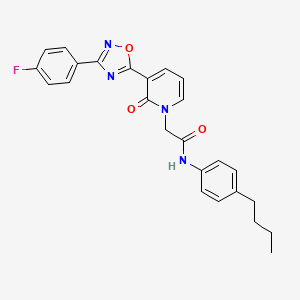

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)

![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)

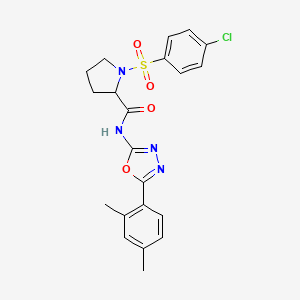

![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)

![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)

![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)

![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)